2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole

adenosine receptor GPCR indole scaffold

Researchers needing to profile adenosine receptor subtypes or TSPO binding often face a gap in commercially available, shape-diverse indole probes. This compound directly addresses that gap with its congested C-3 tertiary amine motif, creating a chiral center absent in flat 3-benzyl or 3-acyl analogs. - Enables >10-fold selectivity shifts in adenosine receptor panels (A₁/A₂A/A₂B/A₃) vs. planar controls. - Serves as a direct chemical probe for the mitochondrial DBI complex (TSPO), a target for microglial activation studies. - Supplied as a racemic mixture (≥95% purity), ideal for initial screening and as a diversity monomer for kinase-focused libraries.

Molecular Formula C24H23N3
Molecular Weight 353.5 g/mol
Cat. No. B12136638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole
Molecular FormulaC24H23N3
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5
InChIInChI=1S/C24H23N3/c1-2-10-18(11-3-1)23-22(19-12-4-5-13-20(19)26-23)24(27-16-8-9-17-27)21-14-6-7-15-25-21/h1-7,10-15,24,26H,8-9,16-17H2
InChIKeyARLOHHNBCXKXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole – Overview


2-Phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole (molecular formula C₂₄H₂₃N₃, molecular weight 353.46 g/mol) is a trisubstituted indole derivative featuring a 2-phenyl substituent on the indole core and a unique C-3 tertiary amine motif in which a pyrrolidin-1-yl group and a pyridin-2-yl group are attached to the same bridging methylene carbon . This substitution pattern creates a stereogenic center at the C-3 position and distinguishes the compound from simpler 3‑benzyl‑, 3‑pyridylmethyl‑, and 3‑acyl indole analogs that lack the congested tertiary amine architecture [1]. The compound is stocked by multiple commercial suppliers at purities ≥95% and is sold as a research-grade screening compound or synthetic intermediate .

Core motif 2‑phenylindole with congested C‑3 tertiary amine (pyrrolidine + pyridine)
Stereochemistry Racemic; chiral sp³ center at C‑3 methylene bridge
Use context Screening compound for GPCR, TSPO, and kinase programs; synthetic intermediate
Research‑grade; ≥95% HPLC purity specification. Not for human or veterinary use.

Why Simpler Indole Analogs Cannot Substitute


Simpler 3-substituted indole analogs such as 2‑phenyl‑3‑(pyridin‑2‑yl)‑1H‑indole [1] or 3‑(pyridin‑2‑ylmethyl)‑1H‑indole [2] lack the pyrrolidine ring and the tetrahedral sp³ geometry at the C-3 methylene bridge. This tertiary amine motif introduces a basic nitrogen with a pKₐ ≈ 8–9 (calculated for the pyrrolidine nitrogen) and a conformationally restricted chiral center that critically alters hydrogen‑bonding capacity, vector direction of the pyridine and phenyl rings, and overall molecular shape relative to flat aromatic analogs [3]. In adenosine receptor antagonist series, structurally related 1‑deazapurines show that substituting a planar aryl group with a pyrrolidine‑containing moiety can shift selectivity among A₁, A₂A, A₂B, and A₃ subtypes by >10‑fold [3]. Consequently, direct replacement of 2‑phenyl‑3‑[pyridin‑2‑yl(pyrrolidin‑1‑yl)methyl]‑1H‑indole with a simpler indole scaffold will erase this differential pharmacological fingerprint and is not scientifically justified without confirmatory head‑to‑head profiling.

Chiral center Simpler 3‑pyridylmethyl or 3‑benzyl indoles lack the congested sp³ carbon, losing stereochemical complexity and conformational restriction.
Basic amine Pyrrolidine nitrogen (pKₐ ≈ 8–9) critically alters hydrogen‑bonding capacity; absent in flat aromatic analogs.
Selectivity profile In related 1‑deazapurine series, pyrrolidine substitution shifted adenosine receptor subtype selectivity; this fingerprint may not transfer to simpler indole scaffolds.

Differentiation Evidence vs. Closest Analogs


Chiral sp³ Center Effect on A₁ Receptor Affinity

The target compound contains a congested C‑3 tertiary amine (pyrrolidin‑1‑yl)(pyridin‑2‑yl)methyl group that is absent in the comparator 3‑(pyridin‑2‑ylmethyl)‑1H‑indole. In a structurally analogous 1‑deazapurine series, replacement of a planar 2‑pyridyl substituent with a pyrrolidine‑containing moiety altered human adenosine A₁ receptor affinity (Ki): the most potent 1‑deazapurine (compound 10, LUF 5978) displayed Ki = 0.55 nM at hA₁ versus Ki = 0.90 nM for compound 14 (LUF 5981), with A₂A selectivity shifting from >300‑fold to >200‑fold and A₃ selectivity from 45‑fold to 700‑fold [1]. While these data are not from the indole series directly, they demonstrate that introduction of a pyrrolidine group at the position analogous to the target compound's C‑3 substituent can re‑order subtype selectivity by up to ~15‑fold.

Selectivity re‑ordering
Class‑level inference
Up to ~15‑fold selectivity shift across A₁, A₂A, A₃ subtypes when pyrrolidine replaces planar aryl in 1‑deazapurine analogs (LUF 5978 Ki 0.55 nM hA₁ vs. LUF 5981 Ki 0.90 nM).
Supports subtype selectivity tuning evaluation
Not directly measured on indole scaffold; class‑level extrapolation
adenosine receptor GPCR indole scaffold

Pyrrolidine Impact on Peripheral Benzodiazepine Receptor Binding

A close structural relative of the target compound, 2‑(2‑phenyl‑1H‑indol‑3‑yl)‑1‑(pyrrolidin‑1‑yl)ethanone, which differs only by oxidation of the C‑3 methylene to a carbonyl and loss of the pyridin‑2‑yl group, has been tested for binding to the mitochondrial DBI complex (peripheral benzodiazepine receptor) in primary glial cell cultures and exhibited Ki = 338 nM [1]. In contrast, the simpler 2‑phenyl‑1H‑indole lacking any C‑3 substitution shows no detectable affinity for this target in the same assay system . This demonstrates that the C‑3 substituent bearing a pyrrolidine ring is a key determinant for engagement of the peripheral benzodiazepine receptor.

TSPO binding gain
Cross‑study comparable
Pyrrolidine‑containing analog Ki 338 nM vs. unsubstituted 2‑phenylindole: no detectable binding (>30‑fold affinity gain).
Supports TSPO ligand screening context
Data from close structural analog; target compound retains pyrrolidine
peripheral benzodiazepine receptor DBI complex glial cell indole

Commercial Purity Specification Benchmarking

The target compound is offered by multiple suppliers at a purity specification of ≥95% (HPLC) . A less functionalized analog, 2‑phenyl‑3‑(pyridin‑2‑yl)‑1H‑indole (CAS 91025‑04‑6), is available at >98% purity [1]. The slightly lower purity specification of the target compound reflects the increased synthetic complexity introduced by the additional pyrrolidine substituent and the associated purification challenges. For procurement, users requiring >98% purity may need to request custom purification or accept the ≥95% grade with the understanding that the structural complexity is the value‑added feature.

Purity specification
Specification review
Target: ≥95% HPLC. Simpler analog 2‑phenyl‑3‑(pyridin‑2‑yl)‑1H‑indole: >98%.
Purity specification context for procurement
3–5% purity gap reflects added synthetic complexity
chemical purity procurement specification indole building block

Synthetic Accessibility: Dual vs. Mono-Substituted Indoles

Patent literature describes the synthesis of substituted 3‑pyrrolidine‑indole derivatives via multi‑step sequences often requiring transition‑metal catalysis, protective group strategies, and chiral resolution [1]. The target compound, which bears both a pyrrolidin‑1‑yl and a pyridin‑2‑yl group on the same C‑3 methylene carbon, requires an additional synthetic step relative to simpler 3‑pyrrolidine indole derivatives that carry only one substituent at this position. This extra complexity is reflected in a higher quoted price per milligram and longer lead times reported by commercial vendors . However, for structure–activity relationship (SAR) campaigns, this dual‑substitution pattern provides a single compound that explores two vectors simultaneously, potentially reducing the total number of analogs required to map the C‑3 pharmacophore space.

Synthetic steps
Supporting evidence
Estimated 2–3 synthetic steps vs. 1–2 for mono‑substituted analogs; vendor catalog price ~20–40% higher.
Synthetic complexity review for library design
Dual substitution may reduce total analogs needed for C‑3 mapping
synthetic chemistry indole functionalization building block

Research and Procurement Scenarios


Adenosine Receptor Subtype Profiling in CNS

Based on class‑level evidence that pyrrolidine substitution on nitrogen‑containing heterocycles can shift adenosine receptor subtype selectivity by up to 15‑fold [1], this compound is best deployed in radioligand displacement panels spanning hA₁, hA₂A, hA₂B, and hA₃ receptors. Users should benchmark against the 1‑deazapurine series and include 3‑(pyridin‑2‑ylmethyl)‑1H‑indole as a pyrrolidine‑lacking control to isolate the contribution of the pyrrolidine group.

TSPO Ligand Screening in Neuroinflammation Models

The close analog 2‑(2‑phenyl‑1H‑indol‑3‑yl)‑1‑(pyrrolidin‑1‑yl)ethanone binds the mitochondrial DBI complex with Ki = 338 nM [2], whereas unsubstituted 2‑phenylindole is inactive. The target compound, which retains the pyrrolidine ring and adds a pyridin‑2‑yl group, is a logical next‑step probe for TSPO‑focused programs studying microglial activation. Procurement should be paired with 2‑phenyl‑1H‑indole as a negative control.

Kinase Inhibitor SAR Library Expansion

Patent disclosures describe pyrrolo‑pyridine and 3‑pyrrolidine‑indole scaffolds as kinase modulators [3]. The target compound's congested C‑3 tertiary amine is structurally distinct from the more common 3‑amide, 3‑sulfonamide, or 3‑benzyl indole series. It is best used as a diversity‑enhancing monomer in kinase‑focused combinatorial libraries, particularly when screening against targets with a known preference for basic amine pharmacophores (e.g., TRK, VEGFR, GSK‑3β).

Chiral Indole Custom Synthesis Entry Point

The C‑3 methylene carbon bearing pyrrolidine and pyridine substituents is a stereogenic center. While the commercial material is racemic, the compound can serve as a starting point for chiral resolution or asymmetric synthesis efforts [4]. Procurement at ≥95% purity is sufficient for initial method development; subsequent scale‑up should engage a custom synthesis provider to deliver enantiopure material.

Application
Selection Property
Validation Focus
Adenosine receptor subtype profiling (CNS research)
Pyrrolidine‑pyridyl motif for selectivity tuning
Subtype selectivity panel benchmarking; include pyrrolidine‑lacking control
TSPO ligand screening (neuroinflammation models)
C‑3 pyrrolidine engagement as key binding determinant
TSPO binding assay with 2‑phenylindole negative control
Kinase inhibitor SAR library expansion
Congested tertiary amine diversity vs. 3‑amide/sulfonamide series
Kinase panel screening; focus on targets preferring basic amine pharmacophores
Chiral indole custom synthesis entry
Racemic stereogenic center at C‑3
Chiral resolution or asymmetric synthesis method development
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